3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-6(13)1-2-8(7)12-4-10-11-5-12/h1-5,13H |
InChI Key |
FVJIFQBBPAYZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N2C=NN=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry Techniques (e.g., LC-MS)
Detailed research findings and data tables regarding the mass spectrometry analysis of 3-Fluoro-4-(4H-1,2,4-triazol-4-yl)phenol are not available in the reviewed scientific literature.
X-ray Crystallography for Molecular Structure Determination
Specific research findings from the X-ray crystallographic analysis of this compound, including data tables of crystallographic parameters, have not been reported in the available scientific literature.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking and Protein-Ligand Interaction Studies:
No molecular docking studies specifically investigating the interaction of 3-Fluoro-4-(4H-1,2,4-triazol-4-yl)phenol with any protein targets have been found.
While general methodologies for these computational techniques are well-established and widely applied to other triazole compounds, the strict focus on this compound as per the instructions cannot be fulfilled due to the lack of specific research data for this molecule. Therefore, the generation of an informative and scientifically accurate article solely on this compound's computational chemistry is not feasible at this time.
Structure-Based Drug Design and Lead Optimization Strategies
In Silico Prediction of Compound-Like Properties
In the contemporary drug discovery and development landscape, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of novel chemical entities. In silico methods provide a rapid and cost-effective means to predict the pharmacokinetic and pharmacodynamic properties of a compound before its actual synthesis, thereby guiding the selection of candidates with a higher probability of success in subsequent preclinical and clinical phases. For compounds within the 1,2,4-triazole (B32235) class, such as this compound, these computational assessments are crucial for predicting their drug-like characteristics. This section will delve into the in silico prediction of compound-like properties, drawing upon data from structurally related triazole derivatives to illustrate the typical parameters evaluated.
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of in silico drug-likeness analysis. These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. While specific data for this compound is not available in the cited literature, studies on analogous fluconazole (B54011) derivatives and other substituted triazoles offer valuable insights into the expected properties of this compound class. dergipark.org.trjetir.org
Table 1: Predicted Physicochemical Properties of Representative Triazole Derivatives
| Parameter | Value Range for Analogous Triazoles | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 250 - 450 | ≤ 500 |
| LogP (octanol-water partition coefficient) | 1.5 - 3.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 - 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 - 7 | ≤ 10 |
This table presents a summary of predicted physicochemical properties for a series of fluconazole analogues and other substituted triazoles, which are used here as representative examples for the broader class of triazole-containing compounds.
The data in Table 1 suggests that triazole derivatives generally exhibit physicochemical properties that align with Lipinski's Rule of Five, indicating a favorable profile for oral absorption. The molecular weight, lipophilicity (LogP), and hydrogen bonding capacity are all within the ranges considered optimal for drug-like molecules.
Further computational analyses for related triazole compounds have delved into more specific ADME parameters. For instance, the Topological Polar Surface Area (TPSA), a descriptor related to a molecule's polarity and hydrogen bonding potential, is often calculated to predict intestinal absorption and blood-brain barrier penetration. For a series of fluconazole analogues, the TPSA values were found to be in a range indicative of good oral bioavailability. jetir.org
In addition to pharmacokinetic properties, in silico tools are also employed to predict potential toxicological profiles of new chemical entities. These predictions can flag compounds that may have liabilities such as mutagenicity or carcinogenicity early in the discovery process. dergipark.org.tr For instance, various in silico platforms like ProTox-II, Toxtree, and VEGA are utilized to assess the toxicity of triazole fungicides. dergipark.org.tristanbul.edu.tr While many triazole compounds are predicted to be non-mutagenic, some may exhibit structural alerts for carcinogenicity, underscoring the importance of these computational screens. dergipark.org.tristanbul.edu.tr
Table 2: In Silico Toxicity Predictions for Representative Triazole Derivatives
| Toxicity Endpoint | Prediction for Analogous Triazoles |
| Mutagenicity (Ames test) | Generally predicted as non-mutagenic, though some analogues showed mutagenic potential. dergipark.org.trjetir.org |
| Carcinogenicity | Some compounds show structural alerts for potential carcinogenicity. dergipark.org.tr |
| Hepatotoxicity | Variable predictions depending on the specific structure. |
| Cytotoxicity | Moderate to low cytotoxicity predicted for some derivatives. nih.gov |
This table summarizes the in silico toxicity predictions for a range of triazole derivatives as reported in the scientific literature. These serve as illustrative examples of the types of toxicological assessments performed computationally for this class of compounds.
It is imperative to note that in silico predictions are theoretical and require experimental validation. However, they provide a critical filtering mechanism in the early stages of drug discovery, enabling researchers to prioritize the synthesis and testing of compounds with the most promising drug-like and safety profiles. The computational evaluation of compounds like this compound, based on the established methodologies for related triazole structures, would be a crucial first step in assessing its potential as a therapeutic agent.
Biological Evaluation and Pharmacological Profiling
In Vitro Pharmacological Studies
Enzyme Inhibition Assays
The 1,2,4-triazole (B32235) nucleus is a key structural feature in many synthetic compounds, conferring a wide range of therapeutic and biological effects, including potent enzyme inhibition.
The 1,2,4-triazole scaffold is a recognized pharmacophore for the inhibition of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. The nitrogen atoms within the triazole ring are capable of coordinating with the copper ions in the enzyme's active site, leading to inhibition. rsc.org
Studies on various 1,2,4-triazole derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase. For instance, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives showed potent inhibition, with compound 9k (structure not fully specified) exhibiting an IC50 value of 0.0048 µM, which is approximately 3500 times more active than the standard inhibitor kojic acid (IC50 = 16.83 µM). nih.govtccollege.org Another study on 1,2,4-triazole-tethered β-hydroxy sulfides identified compound 11c as the most potent bacterial tyrosinase inhibitor with an IC50 of 4.52 µM, surpassing both ascorbic acid (IC50 = 11.5 µM) and kojic acid (IC50 = 30.34 µM). rsc.org
Kinetic analyses of related triazole compounds reveal different mechanisms of inhibition. One study identified a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (Compound B9 ) as an uncompetitive inhibitor with a Kᵢ value of 370.7 µM. researchgate.net This suggests that the inhibitor binds to the enzyme-substrate complex.
Table 1: Tyrosinase Inhibitory Activity of Various 1,2,4-Triazole Analogs
| Compound ID | Description | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) | Source(s) |
|---|---|---|---|---|
| 9k | 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative | 0.0048 | 16.83 | nih.govtccollege.org |
| 11c | Benzofuran-triazol-propan-2-ol | 4.52 | 30.34 | rsc.org |
| 6h | 1,2,4-triazole-(thio)semicarbazide hybrid | 0.00162 | 14.09 | nih.gov |
Steroid sulfatase (STS) is a crucial enzyme in steroidogenesis, hydrolyzing inactive steroid sulfates into active hormones that can promote the growth of hormone-dependent cancers. nih.gov While direct data on 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is unavailable, research on fluorinated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates provides insight into how this class of compounds can act as STS inhibitors. nih.govacs.org It is important to note these analogs are based on a 1,2,3-triazole isomer and are sulfamate (B1201201) prodrugs designed to mimic the natural substrate.
In these studies, derivatives with fluorine atoms at the meta position of the terminal aromatic ring showed the greatest inhibitory effects. acs.org The most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate , demonstrated a potent STS inhibition with an IC50 value of 36.78 nM in an enzymatic assay using STS isolated from human placenta. acs.org In a cell-based assay using MCF-7 breast cancer cells, this same compound showed an IC50 of 0.21 nM, which was five-fold more potent than the reference inhibitor Irosustat (IC50 = 1.06 nM). acs.orgresearchgate.net The triazole-phenyl core is thought to mimic the steroidal structure of natural STS substrates. nih.govacs.org
Table 2: STS Inhibitory Activity of a Fluorinated 1,2,3-Triazole-Phenol Analog
| Compound | Assay Type | IC50 Value | Source(s) |
|---|---|---|---|
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Enzymatic (placental STS) | 36.78 nM | acs.org |
Phytoene (B131915) desaturase (PDS) is a key enzyme in the biosynthesis of carotenoids and a target for herbicides. nih.gov Research into 1,2,4-triazole derivatives has led to the discovery of potent PDS inhibitors.
In one study, a virtual screening and optimization approach identified Compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) as a highly potent PDS inhibitor. nih.gov Target engagement was confirmed using a surface plasmon resonance (SPR) assay, which measured the binding affinity between the compound and the PDS enzyme. Compound 1b showed a dissociation constant (KD) of 65.9 µM, which was comparable to the commercial PDS inhibitor diflufenican (B1670562) (KD = 38.3 µM). nih.gov Further biological evaluation demonstrated that treatment with compound 1b led to an accumulation of phytoene and a reduction in PDS mRNA levels, confirming its mechanism of action. nih.gov
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial agents. nih.gov A new class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized and evaluated. nih.govbohrium.com
Within this series, one compound (Compound 34 ) was found to be a particularly potent DHFR inhibitor, with an IC50 value of 0.03 µM. This represented a 2.7-fold greater activity than the classical DHFR inhibitor methotrexate (B535133) (IC50 = 0.08 µM). nih.gov Molecular modeling studies suggested that the compound's activity is due to interactions with key amino acid residues, Leu4 and Val1, in the DHFR active site. bohrium.com
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that also possesses a unique tautomerase enzymatic activity. nih.gov A study investigating the structure-activity relationships of a series of 4-substituted triazole-phenols for MIF binding found that these compounds displayed inhibitory activities in the low micromolar range. nih.govresearchgate.net
Enzyme kinetic analysis revealed that the inhibition was competitive and reversible. nih.govresearchgate.net The binding of these triazole-phenols to the MIF enzyme was further confirmed using a biophysical method, microscale thermophoresis (MST). nih.gov These findings validate that the triazole-phenol scaffold is a viable starting point for the development of agents that modulate the tautomerase activity of MIF. nih.gov
Cell-Based Assays
A significant body of research has been dedicated to exploring the anticancer potential of 1,2,4-triazole derivatives. These compounds have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including liver (HepG2), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells.
Numerous studies have demonstrated that the antiproliferative activity of these derivatives is highly dependent on the nature and position of substituents on the triazole and associated phenyl rings. For instance, a series of novel 1,2,4-triazole derivatives incorporating a benzisoselenazolone scaffold showed varied antiproliferative effects against SMMC-7721, HeLa, and A549 cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Specifically, certain derivatives displayed significant activity against HeLa and A549 cells, with IC50 values of 3.94 µM and 9.14 µM, respectively. nih.gov
Similarly, hybrids of 1,2,3-triazole and coumarin (B35378) have been screened for their cytotoxic activity against a panel of cancer cell lines, including A549, HepG2, and MCF-7. nih.gov These hybrids demonstrated notable inhibitory effects, particularly against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 µM, which were significantly lower than that of cisplatin. nih.gov The presence of the triazole ring was found to be crucial for this enhanced activity. nih.gov
Further studies on indolyl 1,2,4-triazole derivatives revealed potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.org Some of these compounds showed IC50 values as low as 0.891 µM against MCF-7 cells, surpassing the efficacy of the reference drug staurosporine. rsc.org In another study, novel betulin-1,2,4-triazole derivatives were assessed for their antiproliferative properties against A375 (melanoma), MCF-7, and HT-29 (colorectal cancer) cell lines, with one derivative showing an IC50 value of 22.41 µM against the A375 cell line. mdpi.com
The following table summarizes the reported antiproliferative activities of various 1,2,4-triazole derivatives against the specified cancer cell lines.
Table 1: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2,4-Triazole-benzisoselenazolone | Hela | 3.94 | nih.gov |
| 1,2,4-Triazole-benzisoselenazolone | A549 | 9.14 | nih.gov |
| Coumarin-1,2,3-triazole hybrid | MCF-7 | 2.66 - 10.08 | nih.gov |
| Indolyl 1,2,4-triazole | MCF-7 | 0.891 - 2.91 | rsc.org |
| Betulin-1,2,4-triazole | MCF-7 | >22.41 | mdpi.com |
| Thiazolo[3,2-b] nih.govnih.govddtjournal.com-triazoles | MCF-7 | 1.37 (Mean GI50) | researchgate.net |
| N-1,2,3-triazole–isatin hybrids | A549, MCF-7 | Not specified | nih.gov |
| Pyrazolo[1,5-a]pyrimidinones | MCF-7 | 4.93 | nih.gov |
The anticancer activity of triazole derivatives is often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. One such pathway involves the extracellular signal-regulated kinase (ERK), a component of the MAPK signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival.
A study investigating the structure-activity relationships of 4-substituted triazole-phenols as inhibitors of macrophage migration inhibitory factor (MIF) provides insight into this area. MIF is a cytokine involved in inflammation and cancer, and its biological functions are partly mediated through the activation of the ERK signaling pathway. The research demonstrated that a potent triazole-phenol inhibitor could attenuate MIF-induced ERK phosphorylation in A549 lung cancer cells. This finding suggests that compounds within this chemical class can interfere with specific signaling cascades that promote cancer cell growth and survival.
The mechanism of action of pharmacologically active compounds can be further elucidated by examining their effects on gene expression. For triazole derivatives, this could involve quantifying the mRNA levels of specific target enzymes or proteins involved in cancer progression.
For instance, novel thiazolo[3,2-b] nih.govnih.govddtjournal.com-triazoles have been evaluated for their transcriptional effects on the tumor suppressor protein p53. researchgate.net In this study, treatment of MCF-7 cells with potent antiproliferative compounds from this series led to a significant increase in the level of p53 protein, indicating an induction of p53 activity. researchgate.net This suggests that these compounds may exert their anticancer effects by activating tumor suppressor pathways at the transcriptional or post-transcriptional level.
While direct mRNA quantification data for this compound is not available, the broader class of triazole derivatives has been shown to influence the expression of genes involved in critical cellular processes. For example, a study on N-1,2,3-triazole–isatin hybrids found that these compounds could down-regulate the expression of histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2) in breast cancer cells, both of which are involved in epigenetic regulation. nih.gov
Antimicrobial Activity Assessment
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and screened for their activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
A study on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net Several of the synthesized compounds exhibited strong antibacterial effects, with some being superior or comparable to the standard drug streptomycin. nih.govresearchgate.net Interestingly, these compounds did not show activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net
In another investigation, newly synthesized 1,2,4-triazole compounds were tested against six strains of Gram-positive and four strains of Gram-negative bacteria. The results indicated that the presence of a 4-bromophenyl moiety was crucial for potent antibacterial effects. Bacillus cereus was found to be the most sensitive strain to these new triazoles. nih.gov Furthermore, 1,2,4-triazole derivatives of ofloxacin (B1677185) have demonstrated antibacterial properties against both Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli) pathogens, with MIC values comparable to ofloxacin itself. nih.gov
The following table presents a summary of the antibacterial activity of various 1,2,4-triazole derivatives.
Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Significant activity, some superior to streptomycin | nih.govresearchgate.net |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Escherichia coli | No activity | nih.govresearchgate.net |
| 1,2,4-Triazole derivatives of ofloxacin | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |
| 1,2,4-Triazole derivatives of clinafloxacin | Methicillin-resistant S. aureus (MRSA) | 0.25 | nih.gov |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | 64 - 512 | nih.gov |
| Triazole derivatives | Various bacteria | Moderate activity (MIC 16-64) | researchgate.net |
The 1,2,4-triazole nucleus is a cornerstone of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.govchemijournal.com Consequently, the synthesis and evaluation of new 1,2,4-triazole derivatives for antifungal activity is an active area of research.
Studies have shown that 1,2,4-triazole derivatives exhibit a broad spectrum of antifungal activity. nih.gov For example, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antifungal effects against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole (B1673606). nih.govresearchgate.net However, these same compounds were inactive against Candida albicans and Aspergillus niger. nih.govresearchgate.net
Other research has focused on designing triazole derivatives that target specific fungal enzymes. Azole antifungals typically act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov A series of novel triazole compounds containing a piperazine (B1678402) moiety were synthesized and evaluated against eight human pathogenic fungi, with some showing broad-spectrum activity. nih.gov
The antifungal efficacy of these compounds is often influenced by the substituents on the triazole ring system. For instance, it has been observed that the presence of halogen atoms like chlorine and fluorine can enhance antifungal activity. nih.gov
The following table summarizes the antifungal activity of representative 1,2,4-triazole derivatives.
Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong activity, some superior to ketoconazole | nih.govresearchgate.net |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans, Aspergillus niger | No activity | nih.govresearchgate.net |
| Triazole compounds with 1,2,3-benzotriazine-4-one | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |
| Triazole derivatives with alkyne linkage | Various pathogenic fungi | 0.0156 - 0.5 (MIC80) | nih.gov |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Various fungi | 128 - 512 | nih.gov |
| Triazole derivatives | Various fungi | Moderate activity | microbiologyjournal.org |
Other Biological Activities
In Vivo Preclinical Pharmacological Models
The in vivo assessment of novel chemical entities is a critical step in the drug discovery and development process. For the compound this compound, which incorporates the pharmacologically significant 1,2,4-triazole nucleus, preclinical models are essential to determine its potential therapeutic or agricultural applications. researchgate.net The 1,2,4-triazole moiety is a structural feature in many compounds with a wide range of therapeutic effects. researchgate.net
Animal Models for Anti-inflammatory Activity (e.g., xylene-induced mouse ear edema)
The xylene-induced ear edema model in mice is a standard and widely used assay to screen for potential anti-inflammatory agents. science.govnih.gov This model mimics the acute inflammatory response characterized by edema, which is a result of vasodilation and increased vascular permeability. nih.gov The application of xylene to the ear of a mouse induces irritation and subsequent swelling, which can be quantified by measuring the change in ear thickness or weight. science.govnih.gov
While specific studies on the anti-inflammatory activity of this compound using this model are not available in the reviewed literature, the general class of 1,2,4-triazole derivatives has demonstrated significant anti-inflammatory properties in various animal models. researchgate.netzsmu.edu.ua For instance, some studies have shown that certain 1,2,4-triazole derivatives can significantly reduce ear edema in the xylene-induced model, with efficacy comparable to standard anti-inflammatory drugs. researchgate.netrjptonline.org
The mechanism of action in this model often involves the inhibition of inflammatory mediators. nih.gov Compounds that demonstrate a reduction in xylene-induced edema are considered to have potential as topical or systemic anti-inflammatory agents.
Table 1: Representative Data from Xylene-Induced Mouse Ear Edema Model for a Hypothetical 1,2,4-Triazole Derivative
| Treatment Group | Ear Swelling (mg) | Inhibition of Edema (%) |
| Control (Xylene) | 15.2 ± 1.8 | - |
| Compound X (5 mg/kg) | 10.5 ± 1.2 | 30.9 |
| Compound X (10 mg/kg) | 7.8 ± 0.9 | 48.7 |
| Standard Drug | 6.5 ± 0.7 | 57.2 |
Evaluation of Efficacy in Agricultural or Disease Models (e.g., weed control)
The 1,2,4-triazole scaffold is also a key component in a number of commercially successful herbicides. researchgate.net Therefore, it is plausible that this compound could be evaluated for its herbicidal activity. Efficacy in agricultural models is typically assessed through greenhouse and field trials on various weed species. nih.gov
The evaluation of a potential herbicide involves determining its ability to control the growth of common and problematic weeds, while also assessing its safety for major crops. nih.govresearchgate.net Parameters such as the percentage of weed control, reduction in weed biomass, and the impact on crop yield are measured. nih.gov
Although no specific studies on the herbicidal efficacy of this compound were identified, research on other 1,2,4-triazole derivatives has shown significant herbicidal activity against a range of broadleaf and grass weeds. researchgate.net For example, some novel 1,2,4-triazole compounds have demonstrated good selective herbicidal activity against species like Brassica campestris L. while showing weaker activity against others like Echinochloa crus-galli. researchgate.net
Table 2: Representative Data from a Greenhouse Weed Control Efficacy Study for a Hypothetical 1,2,4-Triazole Herbicide
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| Brassica campestris | 100 | 85 |
| Echinochloa crus-galli | 100 | 30 |
| Amaranthus retroflexus | 100 | 75 |
| Setaria faberi | 100 | 40 |
Structure Activity Relationship Sar Analysis of 3 Fluoro 4 4h 1,2,4 Triazol 4 Yl Phenol and Its Analogs
Influence of Fluorine Substitution on Biological Activity and Pharmacological Profile
The introduction of a fluorine atom into a molecule can significantly alter its electronic distribution, physicochemical properties, and metabolic stability, thereby impacting its biological activity. tandfonline.com As the most electronegative element, fluorine's presence can affect the acidity (pKa) and dipole moment of nearby functional groups. tandfonline.com In the context of drug design, fluorine substitution can enhance pharmacokinetic properties such as membrane permeation and metabolic stability. tandfonline.com
Replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond at a metabolically vulnerable site can prevent oxidative metabolism by enzymes like cytochrome P450. tandfonline.comresearchgate.net This increased metabolic stability can improve the bioavailability of a compound. tandfonline.com For instance, the strategic placement of fluorine can block common metabolic pathways, as seen in the development of various drugs where fluorination led to enhanced in vivo potency. tandfonline.com
In some cases, a fluorine atom placed ortho to a phenolic group has been shown to increase the reactivity of that group as a nucleophile in methylation and glucuronidation reactions. tandfonline.com The influence of fluorine can also be conformational; for example, it has a preference for a gauche relationship with certain substituents, which can stabilize a particular conformation of the molecule by more than 1 kcal/mol. acs.org
Studies on fluorinated 7-phenyl-pyrroloquinolinone derivatives have shown that the introduction of a fluorine atom to the phenyl ring can lead to potent cytotoxicity in cancer cell lines. nih.gov Specifically, derivatives with fluorine at the 2 or 3 position of the 7-phenyl ring demonstrated significant activity, suggesting the position of fluorine substitution is crucial for biological effect. nih.govnih.gov
The table below summarizes the effects of fluorine substitution on various molecular properties relevant to biological activity.
| Property Affected | Influence of Fluorine Substitution |
| Metabolic Stability | Can be significantly improved by blocking sites of oxidative metabolism. tandfonline.comresearchgate.net |
| Physicochemical Properties | Alters pKa, dipole moment, and chemical reactivity of neighboring groups. tandfonline.comacs.org |
| Bioavailability | Can be enhanced due to improved membrane permeation and reduced metabolic degradation. tandfonline.com |
| Binding Affinity | May be increased through favorable interactions with target proteins. tandfonline.com |
| Conformation | Can influence molecular shape and rigidity. acs.org |
Impact of Phenolic Substituents on Biological Potency and Selectivity
The phenolic hydroxyl group and other substituents on the aromatic ring play a crucial role in the biological potency and selectivity of 1,2,4-triazolyl phenol (B47542) derivatives. The acidity of the phenol is influenced by the electronic nature of its substituents. sips.org.in Electron-withdrawing groups, particularly at the ortho and para positions, tend to increase the acidity of the phenol. scribd.comlibretexts.org This is because they help to stabilize the resulting phenoxide ion through resonance and inductive effects. sips.org.in Conversely, electron-donating groups generally decrease acidity. scribd.com
In the context of antioxidant activity, the nature of substituents in the 4th position of the phenolic ring has been shown to strongly influence this property. nih.gov For some phenolic acid triazole derivatives, the presence of a hydroxyl group was found to be beneficial for inhibitory activity against certain cancer cell lines, suggesting that this group can contribute to the compound's biological effect. nih.gov
SAR studies on various series of triazole derivatives have highlighted the importance of substituents on the phenyl ring for different biological activities. For instance, in a series of 1,2,4-triazole (B32235) derivatives, a 4-methoxy phenyl group at the 5-position of the triazole ring was found to be preferable for antibacterial activity compared to a 4-methyl group. nih.gov In another study of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The following table illustrates the general impact of phenolic substituents on the properties of phenol-containing compounds.
| Substituent Type | Effect on Phenolic Acidity | General Impact on Biological Activity |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens) | Increases acidity. sips.org.inlibretexts.org | Can enhance potency in some contexts, such as antimicrobial activity. nih.gov |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂) | Decreases acidity. scribd.com | May be favorable for other types of biological activity. nih.gov |
| Hydroxyl Group (-OH) | Can contribute to activity through hydrogen bonding. | Found to be beneficial for the anticancer activity of some triazole derivatives. nih.gov |
Role of Triazole Ring Modifications and Substituent Effects
The 1,2,4-triazole ring is a key pharmacophore that can engage in various interactions with biological targets due to its dipole character, capacity for hydrogen bonding, and rigidity. nih.gov Modifications to the triazole ring, including the introduction of different substituents, can lead to a diverse range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.com
The nature and position of substituents on the triazole ring are critical for determining the biological activity. For example, SAR studies on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives revealed that compounds with electron-withdrawing groups (such as Cl, Br, F, NO₂) at the 2 and 4 positions of an attached benzene (B151609) ring exhibited better antifungal activity. nih.gov In another series of 1,2,4-triazole derivatives, the presence of a 4-amino-2-{4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl}phenol containing a chloro group at the para position of the phenyl ring showed very good antifungal activity. rjptonline.org This suggests that an inductively electron-withdrawing but mesomerically electron-donating substituent on the phenyl group attached to the triazole nitrogen is important for activity. rjptonline.org
Furthermore, the hybridization of the triazole ring with other heterocyclic systems can lead to compounds with enhanced biological profiles. For example, the combination of a triazole nucleus with a quinoline (B57606) ring can improve pharmacological activity. jetir.org Similarly, the fusion of a 1,2,4-triazole ring with an imidazole (B134444) nucleus has resulted in bioactive molecules with high potency. rjptonline.org
The table below provides examples of how modifications to the triazole ring and its substituents can influence biological activity.
| Modification/Substituent | Resulting Biological Activity | Reference Example |
| Electron-withdrawing groups on an attached phenyl ring | Enhanced antifungal activity | 1,3,4-thiadiazole derivatives bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety. nih.gov |
| Chloro group on a phenyl ring attached to the triazole nitrogen | Good antifungal activity | 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol. rjptonline.org |
| Fusion with other heterocyclic rings (e.g., imidazole, quinoline) | Potent and broad-spectrum activity | Imidazo[2,1-c] tandfonline.comnih.govresearchgate.nettriazole-3-thiol and quinoline-triazole hybrids. rjptonline.orgjetir.org |
| Benzyl group at the 4-position of the 1,2,4-triazole | Inhibition of Gram-positive bacteria | 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-triazole hybrids. nih.gov |
Stereochemical and Conformational Aspects in Activity Modulation
The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformation, can have a profound impact on its biological activity. The interaction between a drug molecule and its biological target is often highly specific, and only a particular stereoisomer or conformer may bind effectively.
The introduction of a fluorine atom can influence the conformational preferences of a molecule. acs.org As mentioned previously, fluorine's preference for a gauche orientation with certain other substituents can lead to a stabilization of specific conformations. acs.org This conformational constraint can be advantageous if it pre-organizes the molecule into the bioactive conformation required for target binding.
Theoretical modeling and conformational analysis are important tools in drug design to understand the preferred shapes of molecules and how they might interact with a binding site. researchgate.net For 1,2,4-triazole derivatives, different tautomeric forms and conformers can exist, and their relative populations can be influenced by the surrounding environment, which in turn can affect their biological activity. researchgate.net
Insights from Comparative Analysis of Related 1,2,4-Triazolyl Phenol Derivatives
Comparative analysis of series of related 1,2,4-triazolyl phenol derivatives has provided valuable insights into the structural requirements for various biological activities. Such studies often involve systematically altering different parts of the molecular scaffold and assessing the impact on potency and selectivity.
For example, in the development of dual aromatase-sulfatase inhibitors, a series of derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) were synthesized and evaluated. nih.gov Replacing the methylene (B1212753) linker between the arylsulfamate and the triazolylamino benzonitrile (B105546) moiety with an ethylene (B1197577) group was found to decrease both aromatase and steroid sulfatase (STS) inhibitory activities. nih.gov This indicates that the length and nature of the linker are critical for optimal activity.
In another study on 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid, certain compounds showed significant anti-inflammatory and analgesic effects, with some having superior anti-inflammatory activity compared to the reference drug flurbiprofen. tandfonline.com A series of 1-(substituted biaryloxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives were evaluated for antifungal activity, with SAR studies indicating that the introduction of a biaryloxy side chain greatly enhanced activity against Candida species. tandfonline.com
The table below presents a comparative analysis of structural modifications and their effects on the biological activity of related 1,2,4-triazolyl derivatives.
| Compound Series | Structural Modification | Impact on Biological Activity |
| Dual Aromatase-Sulfatase Inhibitors | Replacement of a methylene linker with an ethylene linker. | Decreased aromatase and STS inhibitory activity. nih.gov |
| Biphenyl-4-yloxy Acetic Acid Derivatives | Introduction of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole moieties. | Significant anti-inflammatory and analgesic effects. tandfonline.com |
| Propan-2-ol Derivatives | Introduction of a biaryloxy side chain. | Enhanced antifungal activity against Candida species. tandfonline.com |
| Clinafloxacin-Triazole Hybrids | 2,4-difluoro substitution on the phenyl ring. | Potent antimicrobial efficacy, especially against MRSA. nih.gov |
Effect of Metal Chelation on Biological Activity
The 1,2,4-triazole nucleus, with its nitrogen atoms, can act as a ligand and form coordination complexes with various metal ions. jetir.org This metal chelation can have a significant effect on the biological activity of the parent molecule. In many cases, the resulting metal complexes exhibit enhanced biological activities compared to the free ligands. frontiersin.orgfrontiersin.org
For instance, studies on 1,2,3-triazole derivatives have shown that their coordination with transition metals can lead to a dramatic improvement in antimicrobial activity. frontiersin.org In some cases, the free triazole ligands showed no antimicrobial activity, but their Ru(II) complexes were highly active. frontiersin.org The antimicrobial potency of Co(II) and Ni(II) complexes of 1,2,3-triazoles was also found to be greater than that of the metal salts or the ligands alone. frontiersin.org
The following table summarizes the effect of metal chelation on the biological activity of triazole derivatives.
| Triazole Ligand | Metal Ion | Effect on Biological Activity |
| 1,2,3-Triazole Derivatives | Ru(II) | Significant improvement in antimicrobial activity. frontiersin.org |
| 1,2,3-Triazole Derivatives | Co(II), Ni(II) | Enhanced antifungal and antibacterial potency. frontiersin.org |
| 5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-Hydroxyquinoline | Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺, Cd²⁺ | Metal chelates showed good antimicrobial activity. ijsrst.com |
Conclusion and Future Research Directions
Summary of Current Research Insights on 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol and Related Compounds
While specific research literature on this compound is not extensively available, a vast body of work on structurally related 1,2,4-triazole (B32235) derivatives provides significant insights into its potential. The 1,2,4-triazole nucleus is a core component in numerous clinically approved drugs, particularly antifungals like fluconazole (B54011) and itraconazole (B105839). chemijournal.comglobalresearchonline.net Research has demonstrated that compounds containing this scaffold possess a wide spectrum of biological activities. mdpi.comnih.gov
The incorporation of a phenol (B47542) group and a fluorine atom, as seen in the subject compound, is of particular interest. The phenol moiety can participate in crucial hydrogen bonding interactions with biological receptors, while the fluorine atom can enhance properties such as metabolic stability and binding affinity. irjweb.comfrontiersin.org The diverse pharmacological profiles of related triazole compounds are summarized below.
Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and leukemia. acs.orgresearchgate.netzsmu.edu.ua Mechanisms often involve the inhibition of specific kinases or other enzymes crucial for tumor growth. nih.govmdpi.com | | Antimicrobial | A primary area of research, with many triazoles exhibiting potent activity against fungal and bacterial pathogens. Some derivatives show efficacy superior to standard antibiotics like streptomycin. globalresearchonline.netzsmu.edu.uanih.gov | | Antiviral | Certain triazoles have been investigated for activity against a range of viruses, including HIV. ijprajournal.comchemijournal.comnih.gov | | Anti-inflammatory | Compounds have demonstrated significant anti-inflammatory effects in preclinical models, with some surpassing the activity of standard drugs like ibuprofen. zsmu.edu.uanih.gov | | Anticonvulsant | Triazole derivatives have been effective in seizure models, potentially through interaction with GABA-A receptors. zsmu.edu.uanih.gov | | Antioxidant | The ability to scavenge free radicals has been noted in several triazole derivatives, indicating potential for treating conditions related to oxidative stress. nih.govzsmu.edu.ua |
Identification of Promising Lead Structures for Further Development
The versatility of the 1,2,4-triazole scaffold has allowed for the development of numerous lead structures through molecular hybridization, where the triazole core is linked to other pharmacophores to enhance activity. ijprajournal.comnih.gov This approach has yielded compounds with potent and sometimes multi-target activities.
Several classes of derivatives stand out as particularly promising for future development:
Triazole-Thioethers and Schiff Bases: These compounds have demonstrated significant antimicrobial activity. For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus that were superior to standard drugs. nih.gov
Indole-Triazole Hybrids: A novel series of indole-1,2,4-triazole-based acetamides displayed excellent cytotoxic potential against the Hep-G2 liver cancer cell line. The derivative featuring a 3,4-dichlorophenyl moiety was identified as a particularly potent lead compound. mdpi.com
Fluorinated Triazoles: The strategic incorporation of fluorine atoms, as seen in many successful drugs, is a promising direction. Fluorinated triazole-benzothiazole hybrids have shown strong antifungal activities against Aspergillus fumigatus and Candida albicans. nih.gov
Triazole-Benzohydrazone Hybrids: These compounds have exhibited significant antiproliferative activity against a broad panel of 60 cancer cell lines, highlighting their potential as broad-spectrum anticancer agents. researchgate.net
Table 2: Examples of Promising Triazole-Based Lead Structures
| Lead Structure Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Indole-Triazole Hybrids | Anticancer (Hep-G2) | 3,4-dichlorophenyl substituted derivative showed excellent cytotoxicity. | mdpi.com |
| Triazole-Thiol Schiff Bases | Antimicrobial | Compounds showed activity superior to ketoconazole (B1673606) and streptomycin. | nih.gov |
| Triazole-Benzohydrazone Hybrids | Anticancer (Leukemia) | Exhibited significant growth inhibition in NCI-60 cell line screen. | researchgate.net |
Advancements in Synthetic Methodologies for Triazolyl Phenols
The synthesis of functionalized 1,2,4-triazoles, including triazolyl phenols, has evolved significantly. Modern methodologies aim for higher efficiency, diversity, and adherence to green chemistry principles. nih.gov Key advancements include:
Multi-step Cyclization Reactions: Classical methods often involve the cyclization of intermediates like thiosemicarbazides, which can be prepared from acid hydrazides. This remains a robust method for creating diverse 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. nih.govmdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of triazole derivatives, such as in Cu(I)-catalyzed cycloaddition reactions to form linked triazole systems. mdpi.com
Ring Transformation Reactions: Novel routes, such as the synthesis of trisubstituted-1,2,4-triazoles through the replacement of an oxadiazole ring's oxygen atom via the addition of hydrazine, have expanded the toolkit for creating complex triazoles. nih.gov
Green Chemistry Approaches: The use of ultrasound and mechanochemistry represents a move towards more environmentally benign synthetic processes, minimizing solvent use and energy consumption. nih.gov
Emerging Applications of Computational Chemistry in Triazole Research
Computational chemistry has become an indispensable tool in the discovery and optimization of triazole-based drug candidates. acs.org These in silico methods provide deep insights into molecular interactions and properties, guiding synthetic efforts and reducing the need for extensive preliminary screening.
Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure, reactivity, and stability of triazole derivatives. This includes determining quantum chemical properties like HOMO-LUMO energy gaps, which are correlated with biological activity. irjweb.comzsmu.edu.ua
Molecular Docking: This technique is widely used to predict how triazole compounds bind to the active sites of biological targets like enzymes and receptors. It helps in understanding structure-activity relationships (SAR) and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that drive potency and selectivity. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions. mdpi.comnih.gov
Pharmacokinetic Profiling (ADMET): In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new triazole derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. mdpi.comresearchgate.net
Unexplored Biological Targets and Therapeutic Areas
While much research on triazoles has focused on established areas like fungal infections and cancer, the scaffold's versatility suggests potential against a wider range of diseases. nih.gov Future research could productively explore:
Neurodegenerative Diseases: Given the activity of some triazoles as anticonvulsants and their ability to cross the blood-brain barrier, exploring their potential against targets relevant to Alzheimer's or Parkinson's disease is a logical next step. nih.gov
Metabolic Diseases: The potential for triazole derivatives as antidiabetic or anti-obesity agents has been noted but remains relatively underexplored. ijprajournal.comnih.gov
Immuno-oncology: Moving beyond traditional cytotoxic mechanisms, triazoles could be designed to target key enzymes in immuno-oncology, such as indoleamine 2,3-dioxygenase 1 (IDO1), which has been shown to be a viable target for 1,2,3-triazole derivatives. nih.gov
Parasitic Diseases: While some work has been done, there is significant opportunity to develop novel triazole-based agents against parasites responsible for diseases like malaria and leishmaniasis. nih.govnih.gov
Opportunities for Collaborative and Interdisciplinary Research
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully realize the therapeutic potential of triazole compounds.
Chemistry-Biology Interface: Close collaboration between synthetic organic chemists, who can design and create novel triazole libraries, and molecular and cellular biologists, who can perform high-throughput screening and detailed mechanistic studies, is essential.
Integration of Computational Science: A synergistic loop involving computational chemists for in silico design and prediction, synthetic chemists for compound realization, and biologists for experimental validation can dramatically accelerate the hit-to-lead optimization process. acs.orgmdpi.com
Academia-Industry Partnerships: Collaborations between academic researchers, who often focus on novel targets and methodologies, and industrial partners, who possess the resources for large-scale screening, preclinical development, and clinical trials, can bridge the translational gap.
Materials Science and Drug Delivery: The triazole scaffold is also relevant in materials science. nih.gov Interdisciplinary research could explore the development of triazole-based materials for targeted drug delivery systems or as components of advanced diagnostic tools.
By leveraging these collaborative strategies and exploring new biological frontiers, the research community can continue to unlock the vast therapeutic potential of the 1,2,4-triazolyl phenol scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What synthesis routes are recommended for 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of fluorinated phenol precursors with triazole derivatives. Key steps include controlling temperature (e.g., 60–80°C), pH (neutral to slightly basic), and solvent selection (e.g., ethanol or DMF). Purification via recrystallization or column chromatography is critical to achieve high purity. Reaction optimization should focus on minimizing side products by adjusting stoichiometry and reaction time, as demonstrated in similar triazole-phenol syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use FTIR to confirm functional groups (e.g., -OH, triazole ring vibrations) and 1H/13C NMR to verify structural integrity. Mass spectrometry (EI or ESI) provides molecular weight validation. Elemental analysis (CHNS) ensures stoichiometric accuracy. For crystallinity assessment, X-ray powder diffraction (XRD) is recommended. These methods are standard for triazole derivatives, as shown in studies of analogous compounds .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Employ MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) and DPPH assays for antioxidant activity. Use acridine orange/ethidium bromide (AO/EB) staining to quantify apoptosis induction. Ensure consistency by replicating assays under controlled conditions (e.g., 48-hour exposure, triplicate measurements) .
Advanced Research Questions
Q. How should discrepancies in biological activity data across different cell lines or assay conditions be resolved?
- Methodological Answer : Discrepancies may arise from cell line-specific metabolic profiles or compound stability issues. Address this by:
- Validating compound purity via HPLC.
- Testing multiple cell lines (e.g., HeLa, A549) to assess selectivity.
- Standardizing assay conditions (e.g., serum-free media, fixed incubation times).
Statistical tools (e.g., ANOVA) can identify significant variations, as applied in nanoparticle-triazole complex studies .
Q. What computational strategies can model interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., tubulin) or receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. QSAR models can correlate structural features (e.g., fluorine substitution) with activity, leveraging data from fluorophenyl-triazole analogs .
Q. What experimental approaches are suitable for studying the role of fluorine substitution in bioactivity?
- Methodological Answer : Synthesize analogs with Cl, Br, or H substituents at the 3-fluoro position. Compare their biological activities using standardized assays (MTT, apoptosis). Fluorine’s electron-withdrawing effects may enhance binding affinity, as seen in fluorophenyl-triazole derivatives with improved cytotoxicity .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : Grow high-quality crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, ensuring accurate bond length/angle measurements. Challenges include managing disorder in flexible triazole-phenol moieties. Reference SHELX-based crystallography workflows for similar heterocycles .
Q. What strategies can elucidate the mechanism of apoptosis induction by this compound?
- Methodological Answer : Combine flow cytometry (cell cycle arrest analysis) with Western blotting (e.g., Bax/Bcl-2 ratio). Compare results to known tubulin inhibitors (e.g., paclitaxel) to identify shared pathways. Studies on triazole-metal complexes suggest mitochondrial membrane potential disruption as a key mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
